Technical Guide: Synthesis of 1-(2-Aminopropoxy)-3-bromobenzene
Technical Guide: Synthesis of 1-(2-Aminopropoxy)-3-bromobenzene
This guide details the synthesis of 1-(2-Aminopropoxy)-3-bromobenzene , a critical intermediate often utilized in the development of CNS-active agents (e.g., serotonin reuptake inhibitors) and sodium channel blockers (similar to Mexiletine).[1]
This protocol is designed for research and development scientists, prioritizing regiochemical integrity and functional group tolerance (specifically preserving the base-sensitive and reduction-sensitive aryl bromide).[1]
Executive Summary & Retrosynthetic Analysis
The target molecule features a 3-bromophenoxy core linked to a 2-aminopropyl chain.[1] The primary synthetic challenge is introducing the primary amine without over-alkylation or debromination of the aromatic ring.
Retrosynthetic Logic: The most robust disconnection is at the ether linkage or the C-N bond.
-
Strategy A (Ketone Intermediate): Alkylation of 3-bromophenol with
-chloroacetone followed by reductive amination.[1] This is the preferred industrial route for aryloxypropylamines (e.g., Mexiletine) due to cost-efficiency. -
Strategy B (Mitsunobu Coupling): Direct coupling of 3-bromophenol with N-protected 2-amino-1-propanol.[1] This is preferred for enantioselective synthesis (using chiral amino alcohols).
This guide focuses on Strategy A (The Oxime/Reduction Route) as it ensures the exclusive formation of the primary amine and avoids the dimerization issues common in direct reductive amination.
Reaction Pathway Diagram[1][2][3]
Caption: Step-wise synthetic pathway avoiding catalytic hydrogenation to preserve the aryl bromide.
Experimental Protocol: The Oxime-Reduction Route
This route is split into three distinct stages to maximize yield and purity.
Stage 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize 1-(3-bromophenoxy)propan-2-one.[1]
Mechanism:
| Reagent | Equiv.[1][2][3] | Role |
| 3-Bromophenol | 1.0 | Substrate |
| Chloroacetone | 1.2 | Electrophile (Lachrymator![1] Handle in hood) |
| Potassium Carbonate ( | 1.5 - 2.0 | Base (Anhydrous) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein-like activation) |
| Acetone | Solvent | 0.5 M Concentration |
Protocol:
-
Setup: Charge a round-bottom flask with 3-bromophenol (1.0 eq), anhydrous
(1.5 eq), and KI (0.1 eq) in dry acetone. -
Activation: Stir at room temperature for 30 minutes to generate the phenoxide.
-
Addition: Add chloroacetone (1.2 eq) dropwise. Note: Chloroacetone is a potent lachrymator; use strict engineering controls.[1]
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.[1] -
Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate in vacuo.
-
Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Target: Pale yellow oil.[1]
-
Stage 2: Oxime Formation
Objective: Convert the ketone to the corresponding oxime to prevent secondary amine formation during reduction.
| Reagent | Equiv.[1][3] | Role |
| Ketone Intermediate | 1.0 | Substrate |
| Hydroxylamine HCl | 1.5 | Nitrogen Source |
| Sodium Acetate | 1.5 | Buffer/Base |
| Ethanol/Water (4:1) | Solvent | 0.3 M Concentration |
Protocol:
-
Dissolve the ketone (from Stage 1) in Ethanol.
-
Add a solution of Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.
-
Stir at room temperature for 2–4 hours.
-
Workup: Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
).[2] Wash combined organics with brine, dry over , and concentrate.-
Result: The oxime usually solidifies or forms a viscous oil upon standing.[1]
-
Stage 3: Chemoselective Reduction
Critical Control Point: Standard catalytic hydrogenation (
Recommended Method: Zinc/Acetic Acid Reduction [1]
-
Setup: Dissolve the Oxime (1.0 eq) in Glacial Acetic Acid (concentration ~0.2 M).
-
Reduction: Cool to
C. Add Zinc dust (5.0 eq) portion-wise over 30 minutes. (Exothermic reaction).[4] -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Filter through a Celite pad to remove zinc residues.[1] Wash the pad with Methanol.[1]
-
Neutralization: Concentrate the filtrate. Dilute with water and basify to pH >10 using 20% NaOH (keep cool with ice bath).
-
Extraction: Extract the free amine with Dichloromethane (DCM) (
). -
Salt Formation (Optional but Recommended): To isolate a stable solid, treat the DCM layer with HCl in Ether/Dioxane to precipitate the hydrochloride salt .
Alternative Route: Enantioselective Synthesis
If a specific enantiomer (e.g., (S)-1-(2-aminopropoxy)-3-bromobenzene) is required, the Mitsunobu Reaction is superior.[1]
-
Reagents: 3-Bromophenol + N-Boc-L-Alaninol (or D-Alaninol) +
+ DIAD.[1] -
Workflow:
-
Coupling:
+ DIAD activates the alcohol of N-Boc-Alaninol.[1] -
Displacement: Phenol attacks the activated alcohol (inversion of configuration at the alcohol center, though the chiral center is at C2, adjacent to the reaction site, so retention of the amine stereochemistry is generally observed).
-
Deprotection: TFA/DCM removes the Boc group.[1]
-
-
Advantage: High enantiomeric excess (ee).
-
Disadvantage: Higher cost; removal of triphenylphosphine oxide byproduct can be tedious.[1]
Analytical Characterization (Expected Data)
For the Hydrochloride Salt:
-
1H NMR (400 MHz, DMSO-d6):
8.20 (br s, 3H, ), 7.25 (m, 1H, Ar-H5), 7.15 (s, 1H, Ar-H2), 7.10 (d, 1H, Ar-H4), 6.95 (d, 1H, Ar-H6), 4.10 (dd, 1H, ), 3.95 (dd, 1H, ), 3.50 (m, 1H, ), 1.25 (d, 3H, ). -
Mass Spectrometry (ESI): m/z calculated for
: 230.0/232.0 (1:1 isotopic pattern characteristic of Bromine).
References
-
Synthesis of aryloxypropanamines via ketone intermediates
-
Wang, Y., et al. "Synthesis and biological evaluation of 1-substituted phenoxypropan-2-amine derivatives."[1] RSC Advances, 2015.
- Note: Describes the general chloroacetone/oxime/reduction sequence for substituted phenols.
-
- Chemoselective Reduction of Oximes: Keumi, T., et al. "Hydrogenation of oximes with zinc dust in acetic acid." Bulletin of the Chemical Society of Japan, 1989. Context: Validates the use of Zn/AcOH for reducing C=N bonds without affecting aryl halides.
-
Mitsunobu Route for Chiral Ethers
-
Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
- Context: General protocol for phenol alkyl
-
